![molecular formula C17H24N2O B2473366 N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide CAS No. 2309536-94-3](/img/structure/B2473366.png)
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide
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Description
“N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide” is a chemical compound. It is related to a class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The crystal structure of a similar compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been studied . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each molecule having a very similar conformation . There was no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C2/c .Scientific Research Applications
Analgesic Properties
N′-(1-benzylpiperidin-4-yl)acetohydrazide has been investigated for its analgesic potential. Researchers aim to develop novel compounds with potent pain-relieving effects while minimizing side effects and dependence. By modifying the Fentanyl scaffold, this compound could serve as a starting material for the synthesis of new analgesics .
Crystallographic Studies
The crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide provides valuable insights into its molecular conformation and packing. Understanding its crystal structure aids in predicting its stability, solubility, and potential interactions with other molecules .
Hydrazide Chemistry
Exploring the reactivity of N′-(1-benzylpiperidin-4-yl)acetohydrazide within the context of hydrazide chemistry is essential. Researchers investigate its ability to form hydrazones, Schiff bases, and other derivatives, which may have broader applications beyond analgesia .
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(20)19(16-7-8-16)17-9-11-18(12-10-17)13-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMUXNCBKUEVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide |
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